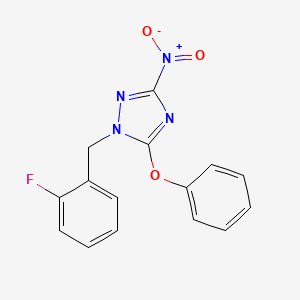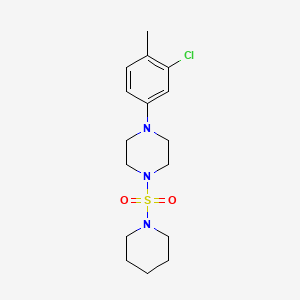
2-(2-chlorophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, commonly known as chalcone, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Chalcone is a yellow crystalline solid that belongs to the class of flavonoids and is widely used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and natural products.
作用機序
The mechanism of action of chalcone is complex and varies depending on the biological activity being studied. Chalcone has been found to modulate various signaling pathways, including NF-κB, PI3K/Akt, and MAPK pathways. Chalcone has also been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Biochemical and Physiological Effects:
Chalcone has been found to exert various biochemical and physiological effects in different biological systems. In vitro studies have shown that chalcone can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have also demonstrated the potential of chalcone in the treatment of various diseases, such as diabetes, obesity, and neurodegenerative disorders.
実験室実験の利点と制限
Chalcone has several advantages as a research tool, including its low cost, easy availability, and versatility. Chalcone can be easily synthesized and modified to generate a wide range of derivatives with different biological activities. However, chalcone also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on chalcone. One of the potential areas of research is the development of chalcone-based drugs for the treatment of various diseases. Chalcone derivatives have shown promising results in preclinical studies, and further research is needed to evaluate their safety and efficacy in clinical trials. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of chalcone. Understanding the mechanism of action of chalcone can help in the development of more potent and selective derivatives. Finally, the use of chalcone as a tool in chemical biology and drug discovery is an emerging area of research that holds great promise for the future.
合成法
The synthesis of chalcone can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation is the most widely used method for the synthesis of chalcone, which involves the reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst.
科学的研究の応用
Chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, chalcone has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Chalcone has also been investigated for its potential use in the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2,5-dimethylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-7-8-12(2)13(9-11)10-16-18(21)22-17(20-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXNRYYJWDRBAH-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)


![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)
![1-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B5773260.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)


